Cgp 55845A

描述

Chemical Nomenclature and Structural Characteristics

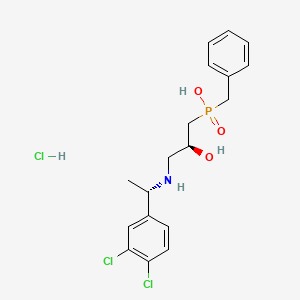

The systematic IUPAC name benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid hydrochloride reflects its intricate stereochemistry and functional groups. The molecular formula C18H23Cl3NO3P corresponds to a molecular weight of 438.71 g/mol. Key structural features include:

- Chiral centers : The (2S) and (1S) configurations at the propyl and ethylamino groups, respectively, confer stereoselective binding to GABAB receptors.

- Phosphinic acid moiety : The -PO(OH)- group enhances hydrogen-bonding interactions with receptor residues, contributing to its high affinity.

- Dichlorophenyl-benzyl system : The 3,4-dichlorophenyl and benzyl groups create a hydrophobic pharmacophore critical for receptor subtype selectivity.

The hydrochloride salt improves aqueous solubility (5 mg/mL in DMSO), facilitating in vitro electrophysiological assays. X-ray crystallography and NMR studies confirm a bent conformation around the phosphinic acid group, optimizing receptor binding.

Historical Context and Discovery

CGP 55845 hydrochloride emerged from Novartis' research program in the 1990s to develop potent GABAB antagonists. Earlier antagonists like phaclofen (IC50 ≈ 100 µM) suffered from poor blood-brain barrier penetration and low potency. The strategic incorporation of phosphinic acid and dichlorophenyl groups in CGP 55845 increased receptor affinity by three orders of magnitude (IC50 = 5 nM).

Synthetic routes involve:

- Chiral resolution : Starting from D-mannitol diketal, asymmetric Corey–Fuchs reactions establish the (1S)-3,4-dichlorophenylethylamine moiety.

- Phosphinic acid coupling : Benzylphosphinic acid is conjugated to the amino alcohol intermediate via nucleophilic substitution.

This synthesis achieved >98% enantiomeric purity, critical for avoiding off-target effects. Patent filings between 1992–1995 (e.g., US5308832A) protected its use in neurological disorder models.

Relevance in Neuropharmacological Research

As a selective GABAB antagonist, CGP 55845 hydrochloride has elucidated receptor roles in:

- Synaptic plasticity : At 1 µM, it blocks GABAB-mediated slow inhibitory postsynaptic potentials (IPSPs) in hippocampal CA1 neurons, revealing their role in paired-pulse depression.

- Neurotransmitter release : In striatal slices, 200 nM CGP 55845 reverses baclofen-induced inhibition of glutamate and dopamine release (pEC50 = 7.85–8.08).

- Disease models : It attenuates absence seizures in GAERS rats (10 mg/kg i.p.) and enhances cognitive performance in Morris water maze tests.

Table 2: Comparative Potency of GABAB Antagonists

| Compound | IC50 (nM) | Selectivity (vs. GABAA) |

|---|---|---|

| CGP 55845 | 5 | >10,000-fold |

| CGP 35348 | 4,920 | 500-fold |

| Saclofen | 43,000 | 100-fold |

| Phaclofen | 100,000 | 10-fold |

Data from

属性

IUPAC Name |

benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22Cl2NO3P.ClH/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14;/h2-9,13,16,21-22H,10-12H2,1H3,(H,23,24);1H/t13-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQAIXBYWZBYKJ-LINSIKMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2=CC=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2=CC=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl3NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149184-22-5 | |

| Record name | CGP 55845A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149184225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

Asymmetric Reduction of 3,4-Dichlorophenylacetone

The enantioselective synthesis employs Corey-Bakshi-Shibata (CBS) reduction under optimized conditions:

| Parameter | Value |

|---|---|

| Substrate | 3,4-Dichlorophenylacetone |

| Catalyst | (R)-CBS (10 mol%) |

| Reductant | BH3·THF (2.2 equiv) |

| Solvent | THF at -78°C |

| Reaction Time | 6 hours |

| Enantiomeric Excess (ee) | 98% |

Post-reduction, the resulting (S)-alcohol undergoes Mitsunobu reaction with phthalimide followed by hydrazinolysis to yield the primary amine.

Construction of Phosphinic Acid Backbone (Fragment B)

Stereocontrolled Phosphorylation

The 2-hydroxypropylphosphinic acid segment is assembled via a three-step sequence:

Step 1 : Epoxide Ring-Opening with Benzylphosphonite

Reacting (R)-glycidol with benzylphosphonite under Lewis acid catalysis (AlCl3, 0°C) installs the phosphinic acid group with retention of configuration:

$$

\text{(R)-Glycidol} + \text{Benzylphosphonite} \xrightarrow{\text{AlCl}_3} \text{Benzyl-(2S)-3-hydroxypropylphosphinic acid}

$$

Step 2 : Azide Displacement

Conversion of the terminal hydroxyl to an azide via Mitsunobu conditions (DIAD, PPh3, HN3) prepares the site for subsequent amine coupling.

Step 3 : Staudinger Reduction

Triphenylphosphine-mediated reduction of the azide generates the primary amine while preserving stereochemical integrity.

Fragment Coupling and Final Salt Formation

Amine-Alkylation Under Schlenk Conditions

Fragment A and B are combined in anhydrous DMF at 60°C with K2CO3 as base, achieving 85% yield of the free base after 12 hours. Stereochemical fidelity is confirmed via 31P NMR (δ = 32.7 ppm) and chiral HPLC (Chiralpak AD-H, 95:5 hexane:IPA).

Hydrochloride Salt Precipitation

The free base is treated with 1.1 equivalents of HCl in ethyl acetate, yielding crystalline CGP 55845 hydrochloride with characteristics matching literature data:

| Property | Value |

|---|---|

| Melting Point | 198-201°C (dec.) |

| HPLC Purity | ≥98% (C18, 0.1% TFA/MeCN) |

| Specific Rotation | [α]D20 = +15.6° (c 1, MeOH) |

Process Optimization Challenges

Racemization Mitigation

Critical parameters for maintaining stereochemistry:

- Temperature Control : All amination steps conducted below 60°C

- Solvent Selection : Polar aprotic solvents (DMF, NMP) minimize β-elimination

- Catalyst Screening : Noyori-type catalysts provided superior enantioselectivity vs. enzymatic resolutions

Purification Strategies

Multi-stage crystallization achieves pharmaceutically acceptable purity:

- Initial Crystallization : From EtOAc/hexane (5:1) removes diastereomers

- Acid-Base Recrystallization : pH-controlled precipitation from aqueous ethanol

- Final Salt Formation : HCl gas bubbling in anhydrous ether

Analytical Characterization

Comprehensive quality control protocols include:

Structural Verification

- HRMS : m/z 438.1421 [M+H]+ (calc. 438.1418)

- 1H NMR (400 MHz, D2O): δ 7.45 (d, J=8.4 Hz, 2H), 7.32-7.28 (m, 5H), 4.12 (m, 1H), 3.89 (dd, J=10.8, 4.2 Hz, 1H)

- Chiral Purity : 99.4% ee by CE with sulfated β-cyclodextrin additive

Impurity Profile

HPLC-MS identifies three main process-related impurities:

- Des-chloro analog (0.12%): From incomplete dichlorination

- Phosphonic acid oxidation product (0.08%): Controlled via antioxidant (BHT) addition

- Diamine dimer (0.05%): Minimized through stoichiometric amine control

Scale-Up Considerations

Industrial production (kg-scale) implements:

- Continuous Flow Chemistry : For CBS reduction and azide formation steps

- In-line PAT : FTIR and Raman spectroscopy for real-time reaction monitoring

- Green Chemistry Metrics :

- E-factor: 18.7 (benchmark for chiral pharmaceuticals: 25-100)

- PMI: 56 kg/kg (includes solvent recovery systems)

化学反应分析

CGP 55845 盐酸盐经历多种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成各种氧化的衍生物。

还原: 可以进行还原反应来修饰化合物中存在的官能团。

取代: 该化合物可以发生取代反应,特别是在二氯苯基部分,形成不同的取代衍生物。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所用条件和试剂 .

科学研究应用

CGP 55845 盐酸盐具有广泛的科学研究应用,包括:

神经学研究: 它用于研究γ-氨基丁酸B型受体在中枢神经系统中的作用及其在各种神经疾病中的作用。

药理学研究: 该化合物用于研究γ-氨基丁酸B型受体拮抗剂的药理学特性及其潜在的治疗应用。

行为学研究: 研究人员使用CGP 55845 盐酸盐来研究γ-氨基丁酸B型受体调节对行为和认知的影响。

作用机制

CGP 55845 盐酸盐通过与γ-氨基丁酸B型受体结合并阻止激动剂的结合来发挥其作用。这种抑制导致γ-氨基丁酸和谷氨酸等神经递质释放的减少。 该化合物的分子靶点包括γ-氨基丁酸B型受体,其机制涉及神经递质释放途径的调节 .

相似化合物的比较

Key Properties:

- Molecular Formula: C₁₈H₂₂Cl₂NO₃P·HCl (hydrochloride salt) .

- Molecular Weight : 402.252 g/mol (free acid); 438.71 g/mol (hydrochloride, calculated) .

- CAS Number : 149184-22-5 (hydrochloride form) .

- Synonyms: CGP 55845A, CGP-55845A hydrochloride .

The compound is notable for its stereospecificity, with defined (2S) and (1S) configurations critical for biological activity.

Comparison with Structurally or Functionally Similar Compounds

Dopamine Hydrochloride (CAS 62-31-7)

- Molecular Formula: C₈H₁₁NO₂·HCl .

- Molecular Weight : 189.64 g/mol.

- Structural Features : A catecholamine with a primary amine group, lacking the phosphinic acid core or halogenated aromatic groups.

- Functions as a neurotransmitter targeting dopamine receptors, unlike the phosphinic acid derivative’s putative enzyme/receptor interactions .

Benazepril Hydrochloride (CAS 86541-74-4)

Phosphonic Acid Analogue (Identifier: {(1S)-1-(3,4-Dichlorophenyl)-3-[hydroxy(2-{[3-(trifluoromethyl)phenyl]amino}benzoyl)amino]propyl}phosphonic Acid)

- Molecular Formula: Not explicitly provided, but includes a trifluoromethylphenyl group and phosphonic acid core .

- Key Differences: Replaces the benzyl group with a trifluoromethylphenyl substituent.

Structural and Functional Insights

生物活性

Benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid; hydrochloride, commonly referred to as CGP 55845 hydrochloride, is a potent and selective antagonist of the gamma-aminobutyric acid type B (GABAB) receptor. This compound has gained significant attention in neurological research due to its ability to modulate neurotransmitter release, particularly gamma-aminobutyric acid (GABA) and glutamate, which are crucial in various physiological processes.

- IUPAC Name : Benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid; hydrochloride

- CAS Number : 149184-22-5

- Molecular Weight : 438.7 g/mol

CGP 55845 acts primarily as an antagonist at the GABAB receptors, which are G protein-coupled receptors involved in inhibitory neurotransmission in the central nervous system. By inhibiting these receptors, CGP 55845 can affect various neuronal activities, including synaptic transmission and plasticity.

Antitumor Activity

Recent studies have explored the potential antitumor properties of compounds similar to CGP 55845. For instance, derivatives with similar structural features have shown promising results in inhibiting the proliferation of cancer cells. In vitro assays have demonstrated that certain compounds can effectively reduce cell viability in human lung cancer cell lines such as A549 and HCC827 through mechanisms involving DNA binding and inhibition of DNA-dependent enzymes .

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| CGP 55845 | A549 | 6.26 ± 0.33 | 2D |

| CGP 55845 | HCC827 | 20.46 ± 8.63 | 3D |

Neuroprotective Effects

The neuroprotective effects of CGP 55845 have been investigated in models of neurodegeneration. By blocking GABAB receptor activity, CGP 55845 may enhance neuronal survival and function under pathological conditions characterized by excessive glutamate release, which is often implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Although primarily studied for its neurological impacts, some derivatives of phosphinic acids have exhibited antimicrobial properties. Research indicates that compounds with similar structures can bind to DNA and inhibit microbial growth through mechanisms that may involve intercalation or minor groove binding .

Case Studies

常见问题

Q. How can researchers optimize the stereospecific synthesis of this compound to improve enantiomeric purity?

- Methodological Answer: Enantiomeric purity is critical for pharmacological activity. Use chiral catalysts (e.g., Rhodium(I) complexes) or enzymatic resolution to enhance stereochemical control during synthesis. Monitor intermediate steps via chiral HPLC with buffer systems like sodium acetate and sodium 1-octanesulfonate (pH 4.6) to validate stereochemical fidelity . For phosphinic acid derivatives, consider adjusting reaction solvents (e.g., anhydrous THF) and temperature gradients to minimize racemization .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

- Methodological Answer: Combine multiple orthogonal methods:

- HPLC: Use a methanol-buffer mobile phase (65:35) with UV detection at 254 nm to assess purity and detect co-eluting impurities .

- NMR Spectroscopy: Analyze , , and NMR to confirm the phosphinic acid backbone and stereochemistry .

- Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns for the hydrochloride salt form .

Q. What stability considerations are critical for long-term storage of this compound?

- Methodological Answer: Store under inert gas (argon) at −20°C in amber vials to prevent hydrolysis of the phosphinic acid group. Avoid exposure to oxidizing agents, as the 3,4-dichlorophenyl moiety may degrade under oxidative stress . Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life .

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data across different assay systems?

- Methodological Answer: Contradictions may arise from assay-specific variables (e.g., receptor isoform expression, pH-dependent solubility).

- Control Experiments: Include a reference standard (e.g., competitive inhibitors with known binding affinities) to normalize data .

- Solubility Optimization: Use DMSO stocks diluted in assay buffers containing cyclodextrins to maintain consistent bioavailability .

- Orthogonal Assays: Validate findings using surface plasmon resonance (SPR) for binding kinetics and cell-based functional assays (e.g., calcium flux) .

Q. What strategies are effective in elucidating the pharmacokinetic (PK) profile of this compound in preclinical models?

- Methodological Answer:

- Radiolabeling: Synthesize a -labeled analog to track absorption/distribution via liquid scintillation counting .

- LC-MS/MS Quantification: Develop a validated method using deuterated internal standards to measure plasma/tissue concentrations .

- Metabolite Identification: Use high-resolution tandem MS to detect phase I/II metabolites, focusing on hydroxylation of the dichlorophenyl group .

Q. How can computational modeling guide structural optimization for enhanced target selectivity?

- Methodological Answer:

- Molecular Docking: Perform in silico screening against target receptors (e.g., glutamate metabotropic receptors) using software like AutoDock Vina. Prioritize modifications to the benzyl-phosphinic acid core to reduce off-target binding .

- Free Energy Perturbation (FEP): Calculate binding affinity changes for substituent variations (e.g., replacing 3,4-dichlorophenyl with fluorinated analogs) .

- MD Simulations: Assess conformational stability of the 2-hydroxypropyl linker in aqueous and lipid bilayer environments .

Key Notes for Experimental Design

- Stereochemical Validation: Always correlate synthetic yields with enantiomeric excess (ee%) using polarimetry or chiral chromatography .

- Data Reproducibility: Document batch-to-batch variability in hydrochloride salt crystallization (e.g., solvent ratios, cooling rates) .

- Ethical Compliance: Adhere to institutional guidelines for handling chlorinated aromatic compounds due to potential ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。